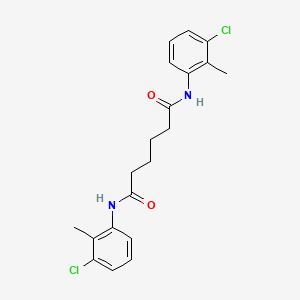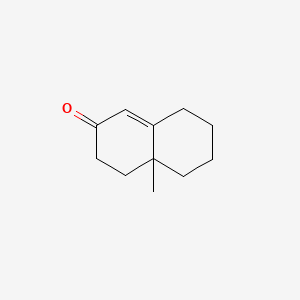
(2E)-3-(2-Methyl-1H-indol-3-YL)-1-phenyl-2-propen-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-3-(2-Methyl-1H-indol-3-YL)-1-phenyl-2-propen-1-one is an organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of an indole ring substituted with a methyl group at the second position and a phenylpropenone moiety at the third position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(2-Methyl-1H-indol-3-YL)-1-phenyl-2-propen-1-one typically involves the condensation of 2-methylindole with benzaldehyde under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the desired product through an aldol condensation mechanism.
-
Step 1: Formation of Enolate Ion
- Reactants: 2-methylindole, benzaldehyde
- Conditions: Base (sodium hydroxide or potassium hydroxide), solvent (ethanol or methanol)
- Reaction: The base deprotonates the 2-methylindole to form an enolate ion.
-
Step 2: Aldol Condensation
- The enolate ion attacks the carbonyl carbon of benzaldehyde, leading to the formation of a β-hydroxy ketone intermediate.
- The intermediate undergoes dehydration to yield this compound.
Industrial Production Methods
Industrial production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the process.
Análisis De Reacciones Químicas
Types of Reactions
-
Oxidation
- The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
- Common oxidizing agents: Potassium permanganate, chromium trioxide.
-
Reduction
- Reduction of the carbon-carbon double bond can yield saturated derivatives.
- Common reducing agents: Sodium borohydride, lithium aluminum hydride.
-
Substitution
- The indole ring can undergo electrophilic substitution reactions, allowing for the introduction of various substituents.
- Common reagents: Halogens, nitrating agents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of saturated ketones or alcohols.
Substitution: Formation of halogenated, nitrated, or alkylated derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Synthesis of Complex Molecules: The compound serves as a building block for the synthesis of more complex organic molecules.
Catalysis: It can be used as a ligand in catalytic reactions, enhancing the efficiency of various transformations.
Biology
Biological Probes: The compound can be used as a fluorescent probe for studying biological processes.
Enzyme Inhibition:
Medicine
Drug Development: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Pharmacology: It can be used as a lead compound for the development of new pharmaceuticals.
Industry
Material Science: The compound can be used in the development of organic semiconductors and other advanced materials.
Mecanismo De Acción
The mechanism of action of (2E)-3-(2-Methyl-1H-indol-3-YL)-1-phenyl-2-propen-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and modulating various biochemical pathways. In the context of its anticancer activity, it may induce apoptosis in cancer cells by activating pro-apoptotic signaling pathways and inhibiting cell proliferation.
Comparación Con Compuestos Similares
Similar Compounds
- (2E)-3-(1H-Indol-3-YL)-1-phenyl-2-propen-1-one
- (2E)-3-(2-Methyl-1H-indol-3-YL)-1-(4-methoxyphenyl)-2-propen-1-one
- (2E)-3-(2-Methyl-1H-indol-3-YL)-1-(4-chlorophenyl)-2-propen-1-one
Uniqueness
- Structural Features : The presence of a methyl group at the second position of the indole ring distinguishes (2E)-3-(2-Methyl-1H-indol-3-YL)-1-phenyl-2-propen-1-one from other similar compounds.
- Biological Activity : The unique substitution pattern may confer distinct biological activities, making it a valuable compound for drug discovery and development.
Propiedades
Fórmula molecular |
C18H15NO |
|---|---|
Peso molecular |
261.3 g/mol |
Nombre IUPAC |
(E)-3-(2-methyl-1H-indol-3-yl)-1-phenylprop-2-en-1-one |
InChI |
InChI=1S/C18H15NO/c1-13-15(16-9-5-6-10-17(16)19-13)11-12-18(20)14-7-3-2-4-8-14/h2-12,19H,1H3/b12-11+ |
Clave InChI |
AMSSLXLQAYRURV-VAWYXSNFSA-N |
SMILES isomérico |
CC1=C(C2=CC=CC=C2N1)/C=C/C(=O)C3=CC=CC=C3 |
SMILES canónico |
CC1=C(C2=CC=CC=C2N1)C=CC(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-{(E)-[4-(diethylamino)phenyl]methylidene}-4-[(4-methylbenzyl)oxy]benzohydrazide](/img/structure/B11949719.png)







![Tricyclo[4.3.3.0.(1,6)]dodecan-8,11-dione](/img/structure/B11949783.png)

![Bicyclo[5.2.1]decan-10-one](/img/structure/B11949802.png)



